molecular formula C12H23ClN2O4 B13450222 tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride

tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B13450222
M. Wt: 294.77 g/mol
InChI Key: GCEDRWFZXSYCMN-RJUBDTSPSA-N
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Description

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl group and the pyrrolidine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (S)-2-((2S,4S)-4-azido-2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-8(13)5-9(14)6-10(15)17-4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1

InChI Key

GCEDRWFZXSYCMN-RJUBDTSPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)OC)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)OC)N.Cl

Origin of Product

United States

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